2,4-dimethyl-3-nitroso-1H-1,5-benzodiazepine
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Overview
Description
2,4-dimethyl-3-nitroso-1H-1,5-benzodiazepine is a benzodiazepine.
Scientific Research Applications
1. Synthesis of Bis[1,2,4‐Oxadiazolo][1,5]Benzodiazepine Derivatives
Research conducted by Nabih et al. (2004) revealed that 2,4-dimethyl-3H-1,5-benzodiazepines undergo a 1,3-dipolar cycloaddition reaction with nitrile oxides, leading to the synthesis of 3a,4a,8,13-tetrahydro‐4H‐bis[1,2,4‐oxadiazolo][4,5‐a:5′,4′‐d][1,5]benzodiazepines. These compounds have been structurally elucidated through spectral methods and X‐ray crystallography, showcasing the potential for creating novel benzodiazepine derivatives (Nabih et al., 2004).
2. Anti-Inflammatory Properties
A study by Fruscella et al. (2001) investigated benzodiazepine derivatives, focusing on their anti-inflammatory properties. These derivatives, specifically [1,2,4]triazolo[4,3-a][1,5]benzodiazepines, showed significant inhibition of interleukin-6 and prostaglandin E(2) production, suggesting their potential as innovative anti-inflammatory molecules (Fruscella et al., 2001).
3. Novel Synthesis and Structural Analysis
Kumar and Ishwarbhat (2016) conducted research on synthesizing novel 1,5-benzodiazepine derivatives from chalcones. These compounds were analyzed for their structural properties and screened for anti-inflammatory activity, demonstrating the versatility of benzodiazepine derivatives in drug synthesis and development (Kumar & Ishwarbhat, 2016).
4. Diastereoselective Synthesis
Another study by Nabih et al. (2003) reported the synthesis of bis[1,2,4-triazolo][4,3-a:3′,4′-d][1,5] benzodiazepines through a diastereoselective 1,3-dipolar cycloaddition. This research highlights the importance of substituents in benzodiazepine synthesis and their impact on diastereoselectivity, contributing to the understanding of chemical synthesis mechanisms (Nabih et al., 2003).
5. Antioxidant and Antifungal Activities
Research by Caiana et al. (2021) synthesized hydroxylated analogs of 1,5-benzodiazepine and evaluated their potential as antioxidants and antifungals. This study opened new avenues for the use of benzodiazepine derivatives in treating fungal infections and as antioxidants, demonstrating their broad application in medicinal chemistry (Caiana et al., 2021).
properties
CAS RN |
22177-26-0 |
---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(2,4-dimethyl-1,5-benzodiazepin-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H11N3O/c1-7-11(14-15)8(2)13-10-6-4-3-5-9(10)12-7/h3-6,15H,1-2H3 |
InChI Key |
QDZRKMVGVOWFHT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C(C1=NO)C |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1=NO)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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